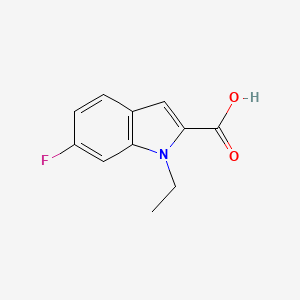

Ácido 1-etil-6-fluoro-1H-indol-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

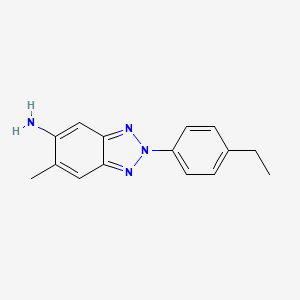

1-ethyl-6-fluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the structure often enhances the compound’s metabolic stability and bioavailability.

Aplicaciones Científicas De Investigación

Actividad antiinflamatoria

Los derivados del indol, incluido el ácido 1-etil-6-fluoro-1H-indol-2-carboxílico, han mostrado posibles actividades antiinflamatorias . Esto los convierte en un área prometedora de investigación para el desarrollo de nuevos medicamentos antiinflamatorios .

Actividad anticancerígena

Se ha encontrado que los derivados del indol poseen propiedades anticancerígenas . Se han utilizado en el tratamiento de varios tipos de células cancerosas, lo que los convierte en un área valiosa de investigación en oncología .

Actividad antioxidante

Los derivados del indol han demostrado actividades antioxidantes . Pueden ayudar a neutralizar los radicales libres dañinos en el cuerpo, contribuyendo a la salud y el bienestar general .

Actividad antimicrobiana

Los derivados del indol han mostrado propiedades antimicrobianas . Pueden inhibir el crecimiento de varios tipos de bacterias y hongos, lo que los hace útiles en el desarrollo de nuevos medicamentos antimicrobianos .

Actividad antidiabética

Se ha encontrado que los derivados del indol poseen propiedades antidiabéticas . Pueden ayudar en la regulación de los niveles de azúcar en sangre, lo que los convierte en un área prometedora de investigación para el tratamiento de la diabetes .

Actividad antimalárica

Los derivados del indol han mostrado potencial en el tratamiento de la malaria . Pueden inhibir el crecimiento de los parásitos de Plasmodium, los agentes causantes de la malaria .

Actividad anticolinesterasa

Los derivados del indol han demostrado actividades anticolinesterasa . Pueden inhibir la actividad de las enzimas colinesterasa, lo que los convierte en un área potencial de investigación para el tratamiento de afecciones como la enfermedad de Alzheimer .

Mecanismo De Acción

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their broad-spectrum biological activities . The interaction often involves electrophilic substitution, facilitated by the excessive π-electrons delocalization in the indole ring .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

Indole derivatives are known to exhibit a range of biological effects due to their interaction with various targets . For instance, certain indole derivatives have shown inhibitory activity against influenza A .

Análisis Bioquímico

Biochemical Properties

Indole derivatives, including 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid, have been found to interact with multiple receptors, enzymes, and proteins . These interactions often result in the inhibition or activation of these biomolecules, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The cellular effects of 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid are diverse, given the broad-spectrum biological activities of indole derivatives . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-fluoroindole.

Ethylation: The 6-fluoroindole undergoes ethylation at the nitrogen atom to form 1-ethyl-6-fluoroindole.

Carboxylation: The final step involves the carboxylation of the indole ring at the 2-position to yield 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Common techniques include:

Catalysis: Using catalysts to enhance reaction rates.

Reflux: Employing reflux conditions to maintain reaction temperature.

Purification: Utilizing chromatography or recrystallization for purification.

Análisis De Reacciones Químicas

Types of Reactions

1-ethyl-6-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation: Formation of oxo derivatives.

Propiedades

IUPAC Name |

1-ethyl-6-fluoroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYFQKDFTNPSPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=C1C=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373232.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2373236.png)

![1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2373239.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)

![2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2373241.png)

![({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)dimethylamine](/img/structure/B2373243.png)

![N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2373245.png)

![N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-2-sulfonamide](/img/structure/B2373248.png)